molecular formula C19H20O3 B14493865 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid CAS No. 65421-13-8

2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid

Cat. No.: B14493865
CAS No.: 65421-13-8
M. Wt: 296.4 g/mol
InChI Key: LUHOBBDQHPNYIE-UHFFFAOYSA-N
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Description

2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is an organic compound with the molecular formula C16H18O3 It is a derivative of benzoic acid, characterized by the presence of a 2-methylbutan-2-yl group attached to the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-methylbutan-2-ylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbutan-2-yl)benzoic acid
  • 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
  • Benzoic acid, 2-methylbutyl ester

Uniqueness

2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

65421-13-8

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-(2-methylbutan-2-yl)benzoyl]benzoic acid

InChI

InChI=1S/C19H20O3/c1-4-19(2,3)16-12-8-7-11-15(16)17(20)13-9-5-6-10-14(13)18(21)22/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

LUHOBBDQHPNYIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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